Nucleophilic Aromatic Substitution []: This approach involves reacting 2-chloro-6-methylpyrazine with 4-aminophenol in the presence of a base. The chlorine atom on the pyrazine ring acts as a leaving group, allowing the nucleophilic attack of the amino group from 4-aminophenol. Optimization of reaction conditions, such as solvent, temperature, and base, would be crucial to achieve a desirable yield.
Buchwald-Hartwig Coupling []: This palladium-catalyzed cross-coupling reaction could be employed to form the C-O bond between 2-chloro-6-methylpyrazine and 4-aminophenol. This method offers high versatility and efficiency for forming C-O bonds in various heterocyclic systems. Careful selection of the catalyst, ligand, and reaction conditions would be essential to achieve optimal results.
2,6-Disubstituted Pyrazines as CSNK2A Inhibitors []: This study focuses on identifying potent and selective inhibitors of CSNK2A, a protein kinase involved in various cellular processes. The research highlights the importance of a 4'-carboxyphenyl substituent at the 2-position of the pyrazine ring for optimal CSNK2A inhibitory activity. Additionally, modifications at the 6-position, particularly with ortho-methoxy anilines, were found to improve selectivity over other kinases like PIM3. While the specific compound discussed differs from 4-[(6-Methylpyrazin-2-yl)oxy]aniline, the findings suggest that similar structural features, specifically the presence of a substituted aniline group at the 4-position of the pyrazine, could be explored for potential CSNK2A inhibitory activity.
Glucokinase Activators for Type 2 Diabetes Treatment []: This study describes the development of N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide as a potential treatment for Type 2 diabetes through its glucokinase activation properties. Although the core structure differs significantly from 4-[(6-Methylpyrazin-2-yl)oxy]aniline, the presence of a methylpyrazine moiety highlights the potential biological relevance of this group. Further investigations are needed to explore whether 4-[(6-Methylpyrazin-2-yl)oxy]aniline exhibits any glucokinase modulation activity.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: